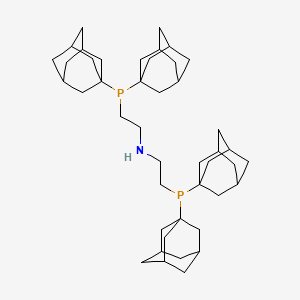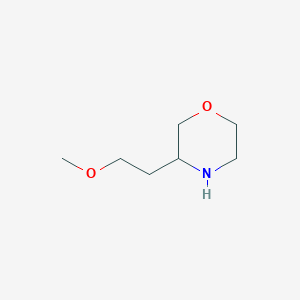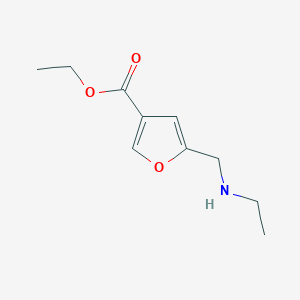
bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine
Vue d'ensemble
Description
“Bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine” is a chemical compound with the molecular formula C44H69NP2 . It has a molecular weight of 673.991 g/mol . The IUPAC name for this compound is 2- [bis (1-adamantyl)phosphanyl]-N- [2- [bis (1-adamantyl)phosphanyl]ethyl]ethanamine .
Physical and Chemical Properties This compound is insoluble in water . It is sensitive to air and should be stored in refrigerated conditions . The compound is incompatible with oxidizing agents .
Applications De Recherche Scientifique
Synthesis and Catalytic Applications
Bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine and its derivatives have been extensively explored for their synthesis and catalytic applications. For instance, the development of new methodologies for synthesizing bis-phosphine ligands with adamantane backbones showcases the compound's utility in creating sterically congested, highly effective catalysts (Kaboudin & Moradi, 2006). These catalysts are pivotal in asymmetric hydrogenation reactions, where the adamantane-based bis-phosphine ligands facilitate high enantioselectivity and catalytic efficiency (Gridnev et al., 2001).
Structural and Mechanistic Insights
Research on complexes of divalent transition metal ions with bis(aminomethyl)phosphinic acid, a related compound, provides structural and mechanistic insights into the coordination chemistry of bis-phosphine ligands. These studies have revealed various coordination modes in solution and the solid state, highlighting the ligand's versatility in binding with metal ions. This understanding is crucial for designing new catalysts and materials with tailored properties for specific applications (Kubíček et al., 2003).
Material Science and Polymerization
In the realm of material science and polymerization, bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine derivatives have been utilized as catalysts in the polymerization of ε-caprolactone. These catalysts enable the synthesis of polymers with specific properties, such as biodegradability and mechanical strength, which are desirable in biomedical and environmental applications. Structural, polymerization, and kinetic data from these studies support the development of efficient and selective polymerization processes, further expanding the applications of these adamantane-based compounds (Silvernail et al., 2007).
Safety And Hazards
The compound is classified as dangerous according to the GHS05 pictogram . It has a hazard statement of H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-[bis(1-adamantyl)phosphanyl]-N-[2-[bis(1-adamantyl)phosphanyl]ethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H69NP2/c1(3-46(41-17-29-5-30(18-41)7-31(6-29)19-41)42-20-32-8-33(21-42)10-34(9-32)22-42)45-2-4-47(43-23-35-11-36(24-43)13-37(12-35)25-43)44-26-38-14-39(27-44)16-40(15-38)28-44/h29-40,45H,1-28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHQOEPPHGCYHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)P(CCNCCP(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8)C12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H69NP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90728923 | |
| Record name | 2-[Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]-N-{2-[di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]ethyl}ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90728923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
674.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine | |
CAS RN |
1086138-36-4 | |
| Record name | 2-[Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]-N-{2-[di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]ethyl}ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90728923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7,10-Dioxadispiro[2.2.4.2]dodecane](/img/structure/B1488021.png)
![4-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1488022.png)






![1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1488032.png)


